Prostaglandin E2
Description
Prostaglandin E2 (PGE2) is a lipid mediator derived from arachidonic acid via cyclooxygenase (COX) enzymes, primarily COX-2, and microsomal prostaglandin E synthase-1 (mPGES-1). It exerts diverse physiological and pathological effects through four G protein-coupled receptors (EP1–EP4), regulating inflammation, immune responses, vascular tone, and cellular proliferation . PGE2 is implicated in conditions such as preterm labor, chronic inflammation, and cancer progression, where its overexpression correlates with disease severity .
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-ARSRFYASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Record name | prostaglandin E2 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Prostaglandin_E2 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022947, DTXSID00859353 | |
| Record name | Dinoprostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
363-24-6, 22230-04-2 | |
| Record name | Prostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinoprostone [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinoprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin E2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prostaglandin E2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dinoprostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinoprostone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINOPROSTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Q1JQR04M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 °C | |
| Record name | Dinoprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinoprostone is synthesized from arachidonic acid through a series of enzymatic reactions. The process begins with the activation of arachidonic acid by phospholipase A2, followed by oxygenation by cyclooxygenase enzymes to form prostaglandin endoperoxides. Specifically, prostaglandin G2 is modified by the peroxidase moiety of the cyclooxygenase enzyme to produce prostaglandin H2, which is then converted to prostaglandin E2 (dinoprostone) .
Industrial Production Methods: Industrial production of dinoprostone involves the extraction and purification of arachidonic acid from biological sources, followed by its conversion to dinoprostone using the aforementioned enzymatic pathways. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dinoprostone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and pharmacological activity.
Common Reagents and Conditions:
Oxidation: Dinoprostone can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of dinoprostone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving dinoprostone typically require nucleophilic reagents under mild conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of dinoprostone, which are crucial for its biological activity and metabolism .
Scientific Research Applications
Tissue Repair and Regeneration
Overview
PGE2 has been identified as a key player in tissue repair and regeneration, influencing the healing processes in various organs such as skin, heart, liver, kidneys, and intestines. It activates endogenous stem cells, regulates immune responses, and promotes angiogenesis.
Mechanisms of Action
PGE2 exerts its effects through binding to specific receptors (EP1, EP2, EP3, and EP4) located on cell membranes. Each receptor activates distinct signaling pathways that contribute to tissue healing processes:
- EP1 : Associated with calcium mobilization and smooth muscle contraction.
- EP2 : Involved in vasodilation and inhibition of platelet aggregation.
- EP3 : Modulates gastric acid secretion and inhibits adenylate cyclase.
- EP4 : Plays a significant role in promoting inflammation and pain responses.
Case Study: Wound Healing
A study demonstrated that PGE2 enhances the healing of intestinal epithelial cells by promoting cell proliferation and migration. This effect is particularly significant in conditions like inflammatory bowel disease where tissue regeneration is compromised .
Cancer Progression and Immunology
Tumor Immune Evasion
PGE2 has been implicated in tumor immune evasion by inhibiting the differentiation of cytotoxic T cells within the tumor microenvironment. Research indicates that blocking PGE2 can enhance T cell responses to cancer treatments, suggesting potential therapeutic strategies to improve immunotherapy outcomes .
Case Study: Colorectal Cancer
In preclinical studies involving human colorectal cancer models, antagonists targeting PGE2 receptors showed enhanced anti-tumor activity by overcoming PGE2-mediated immune suppression . This highlights the dual role of PGE2 as both a promoter of tumor progression and a target for therapeutic intervention.
Inflammatory Diseases
PGE2 is a significant mediator in various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. It modulates pain perception and inflammation through its action on sensory neurons.
Case Study: Rheumatoid Arthritis
In animal models of rheumatoid arthritis, deletion of the EP4 receptor resulted in reduced disease severity and inflammation markers. This suggests that targeting PGE2 signaling could be beneficial in managing chronic inflammatory diseases .
Gastrointestinal Applications
PGE2 has shown promise in managing conditions like necrotizing enterocolitis (NEC), particularly in neonates. It improves intestinal blood flow and microcirculation through eNOS phosphorylation pathways.
Case Study: Necrotizing Enterocolitis
Research indicated that administration of PGE2 ameliorated NEC symptoms by enhancing intestinal perfusion, thus providing a novel therapeutic approach for this serious gastrointestinal condition .
Hematopoietic Stem Cell Regulation
PGE2 is utilized to enhance hematopoietic stem cell (HSC) function in transplantation settings. Modulating HSCs with specific derivatives like 16,16-dimethyl this compound has demonstrated improved engraftment rates in clinical trials.
Case Study: HSC Transplantation
In a Phase 1b clinical trial involving adult patients with hematologic malignancies, treatment with modified PGE2 resulted in significantly faster neutrophil recovery post-transplantation . This illustrates the potential of PGE2 derivatives in improving transplant outcomes.
Summary Table of Applications
Mechanism of Action
Dinoprostone exerts its effects by binding to specific prostaglandin E2 receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. In obstetrics, dinoprostone stimulates the myometrium of the gravid uterus to contract, facilitating labor induction and cervical ripening . It also promotes the release of inflammatory mediators, which play a role in cervical remodeling and uterine contractions .
Comparison with Similar Compounds
Prostaglandin E1 (PGE1)
- Structure : Differs from PGE2 by a single double bond in the carboxylic acid chain.
- Receptors : Binds EP1–EP4 but with lower affinity than PGE2.
- Functions :
- Clinical Use : Alprostadil (synthetic PGE1) is preferred for vascular applications due to shorter half-life and reduced side effects compared to PGE2 .
Prostaglandin F2α (PGF2α)
- Structure : Contains a cyclopentane ring with hydroxyl groups at positions 9 and 11.
- Receptors : FP receptor.
- Functions: Uterine Contraction: Used for labor induction and postpartum hemorrhage control . Ocular Pressure Regulation: Latanoprost (PGF2α analog) reduces intraocular pressure in glaucoma .
- Contrast with PGE2: PGF2α lacks PGE2’s immunosuppressive effects and instead promotes fibrosis and smooth muscle contraction .
Prostaglandin D2 (PGD2)
- Synthesis : Generated by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type PGDS (L-PGDS).
- Receptors : DP1 and DP2 (CRTH2).
- Functions: Allergic Responses: Induces bronchoconstriction and eosinophil recruitment in asthma . Sleep Regulation: Accumulates in cerebrospinal fluid during sleep .
- Comparison to PGE2 :
Functional and Mechanistic Differences
Receptor Signaling Pathways
Pathological Roles
- Cancer: PGE2 promotes tumor growth via EP2/EP4-mediated inhibition of apoptosis (e.g., colorectal cancer) . PGD2 exhibits anti-tumor effects in melanoma by inducing cell cycle arrest .
- Cardiovascular Disease :
Enzymatic Regulation
- PGE2 Synthesis : COX-2 and mPGES-1 are upregulated during inflammation; inhibitors of mPGES-1 are under investigation as safer anti-inflammatory agents .
- PGD2 Synthesis : H-PGDS is induced in mast cells, making it a target for allergic disease therapies .
Clinical and Pharmacological Implications
Adverse Effects
- NSAIDs and COX-2 Inhibitors: Non-selective COX inhibition (e.g., aspirin) reduces PGE2 but increases cardiovascular risk due to thromboxane imbalance . COX-2 inhibitors (e.g., celecoxib) spare gastrointestinal PGE2 but elevate cardiovascular events .
Data Tables
Table 2: Receptor Affinity and Downstream Effects
| Receptor | PGE2 | PGD2 | PGF2α |
|---|---|---|---|
| EP1 | High | Low | – |
| EP4 | High | – | – |
| DP1 | – | High | – |
| FP | – | – | High |
Biological Activity
Prostaglandin E2 (PGE2) is a bioactive lipid mediator derived from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2). It plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cancer progression. This article provides a detailed overview of the biological activity of PGE2, supported by research findings, case studies, and data tables.
PGE2 exerts its effects primarily through four subtypes of E prostanoid receptors (EP1, EP2, EP3, and EP4), which are G protein-coupled receptors (GPCRs). Each receptor subtype activates different intracellular signaling pathways:
- EP1 : Activates phospholipase C, increasing intracellular calcium levels.
- EP2 and EP4 : Stimulate adenylate cyclase leading to increased cyclic AMP (cAMP) levels.
- EP3 : Inhibits adenylate cyclase, decreasing cAMP levels.
This receptor diversity allows PGE2 to mediate both pro-inflammatory and anti-inflammatory responses depending on the context and receptor subtype involved .
2. Role in Inflammation
PGE2 is a key player in the inflammatory response. It is produced at sites of inflammation and modulates various immune cell functions:
- Mast Cells : PGE2 enhances mast cell activation via the EP3 receptor, contributing to allergic responses.
- T Cells : It influences T cell differentiation; low concentrations can promote Th1 responses while higher concentrations can induce regulatory T cells (Tregs), thus modulating immune tolerance .
Table 1: Effects of PGE2 on Immune Cells
| Immune Cell Type | Effect of PGE2 | Receptor Involved |
|---|---|---|
| Mast Cells | Activation | EP3 |
| T Cells | Differentiation | EP4 (pro-inflammatory) EP2 (anti-inflammatory) |
| Macrophages | Suppression | EP2, EP4 |
| Neutrophils | Recruitment | EP1 |
3. PGE2 in Cancer Biology
PGE2 has been implicated in tumorigenesis and cancer progression. Elevated levels of PGE2 are often found in various cancers, including pancreatic cancer, where it promotes epithelial cell proliferation and angiogenesis while inhibiting apoptosis .
Case Study: Pancreatic Cancer Risk
A case-control study involving 722 subjects showed that higher urinary levels of PGE metabolites were associated with an increased risk of pancreatic cancer. The odds ratios indicated a dose-response relationship, particularly pronounced in individuals with a lower body mass index (BMI) .
4. Therapeutic Implications
Given its dual roles in inflammation and cancer, targeting PGE2 signaling presents therapeutic opportunities:
- Anti-inflammatory Therapies : Drugs targeting COX enzymes or specific EP receptors are being explored to manage inflammatory conditions such as rheumatoid arthritis .
- Cancer Treatments : Inhibiting PGE2 synthesis or blocking its receptors may enhance anti-tumor immunity by preventing immune evasion by tumors .
5. Conclusion
PGE2 is a multifaceted mediator with significant implications for health and disease. Its ability to modulate immune responses makes it a potential target for therapeutic interventions in inflammatory diseases and cancer. Ongoing research continues to unravel the complexities of its biological activity, paving the way for novel treatment strategies.
Q & A
What are the primary enzymatic pathways involved in Prostaglandin E2 synthesis, and how do they differ in regulation under physiological versus pathological conditions?
Basic Research Question
PGE2 is synthesized via cyclooxygenase (COX)-1/2 enzymes, which convert arachidonic acid to prostaglandin H2 (PGH2), followed by terminal prostaglandin E synthases (PGES) like microsomal PGES-1 (mPGES-1) and cytosolic PGES (cPGES). Under physiological conditions, constitutive COX-1 and cPGES maintain basal PGE2 levels for homeostasis. In pathological states (e.g., inflammation, cancer), inducible COX-2 and mPGES-1 are upregulated, amplifying PGE2 production .
Methodological Insight : Use selective COX-2 inhibitors (e.g., SC58236) or siRNA targeting mPGES-1 to dissect pathway contributions in disease models .
Which methodological approaches are most reliable for quantifying this compound levels in cellular or tissue samples, and what are their limitations?
Basic Research Question
ELISA kits (e.g., Cayman Chemical this compound Express EIA Kit) are widely used for PGE2 quantification due to high sensitivity (~7.8 pg/ml detection limit). However, cross-reactivity with structurally similar prostaglandins (e.g., PGD2) may require validation via tandem mass spectrometry (LC-MS/MS), which offers higher specificity .
Sample Preparation : Homogenize tissues in buffers containing EDTA and COX inhibitors to prevent ex vivo PGE2 synthesis. Centrifuge at 8,000g to isolate supernatant for analysis .
How does this compound modulate conflicting outcomes in immune regulation, such as pro-inflammatory versus anti-inflammatory effects, depending on receptor subtype activation?
Advanced Research Question
PGE2 exerts dual immune effects via four G-protein-coupled receptors (EP1-4). EP2/EP4 activation in macrophages suppresses Th1 cytokines (e.g., TNF-α) but promotes Th2 responses, while EP3 enhances pro-inflammatory IL-23 production. Contextual factors (e.g., receptor expression gradients, ligand concentration) determine net outcomes .
Experimental Design : Use EP receptor-selective agonists/antagonists (e.g., ONO-AE1-259 for EP2) or EP knockout mice to isolate receptor-specific effects in immune assays .
What experimental strategies can resolve discrepancies in this compound data across studies, particularly in models of cancer progression?
Advanced Research Question
Discrepancies arise from tumor heterogeneity, differential EP receptor expression, and microenvironmental factors. Strategies include:
- Pharmacological Blockade : Co-administration of EP2/EP4 antagonists (e.g., PF-04418948) with COX-2 inhibitors to assess pathway redundancy .
- Single-Cell RNA Sequencing : Map EP receptor distribution in tumor subpopulations to identify context-dependent signaling .
- In Vivo Angiogenesis Assays : Use Matrigel plugs to quantify PGE2-driven vascular endothelial growth factor (VEGF) secretion .
How do this compound receptors (EP1-4) differentially influence intracellular signaling cascades, and what are the implications for experimental design in receptor-specific studies?
Basic Research Question
EP1 activates Ca²⁺-dependent pathways via Gq, EP2/EP4 stimulate cAMP/PKA through Gs, and EP3 inhibits cAMP via Gi. For example, EP4 signaling in prostate cancer activates EGFR/β3 integrin cross-talk, driving AP-1-mediated urokinase expression .
Methodological Considerations : Use receptor-specific siRNA or CRISPR-Cas9 knockout in cell lines to avoid off-target effects. Validate with cAMP ELISAs or calcium flux assays .
What are the mechanistic links between this compound synthesis and angiogenesis in tumor microenvironments, and how can these pathways be experimentally disrupted?
Advanced Research Question
PGE2 binds EP2/EP4 receptors on endothelial cells, inducing VEGF and MMP-9 secretion via AP-1/ATF-4 transcription. In vivo, EP2/EP4 antagonists reduce tumor vascularization in xenograft models .
Experimental Disruption : Combine EP2/EP4 inhibitors (e.g., AH6809, ONO-AE3-208) with bevacizumab (anti-VEGF) to assess synergistic anti-angiogenic effects .
What are the critical considerations for maintaining this compound stability during in vitro experiments, particularly in cell culture systems?
Basic Research Question
PGE2 is light- and temperature-sensitive. Store lyophilized powder at -20°C and prepare working solutions in ethanol or buffer with antioxidants (e.g., 0.1% BHT). Avoid repeated freeze-thaw cycles .
Cell Treatment : Use serum-free media to prevent albumin binding, and apply PGE2 at low concentrations (nM range) to mimic physiological levels .
How does this compound influence cross-talk between metabolic and inflammatory pathways in chronic disease models, and what multi-omics approaches are suitable for mapping these interactions?
Advanced Research Question
PGE2 enhances glycolysis via EP4-mediated PI3K/Akt signaling, fueling inflammasome activation in macrophages. Integrated metabolomics (LC-MS) and transcriptomics (RNA-seq) can map lipid-immune network interactions .
Experimental Workflow : Treat macrophages with PGE2 and analyze ATP/NADPH levels (metabolomics) alongside cytokine arrays (proteomics) to identify metabolic-inflammasome hubs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
